3-propyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021223-09-5
Cat. No.: VC11958588
Molecular Formula: C19H27N3O7S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021223-09-5 |
|---|---|
| Molecular Formula | C19H27N3O7S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-propyl-8-(2,3,4-trimethoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C19H27N3O7S/c1-5-10-22-17(23)19(20-18(22)24)8-11-21(12-9-19)30(25,26)14-7-6-13(27-2)15(28-3)16(14)29-4/h6-7H,5,8-12H2,1-4H3,(H,20,24) |
| Standard InChI Key | CDRCKNNCNYUHEL-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC)NC1=O |
| Canonical SMILES | CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC)NC1=O |
Introduction
3-Propyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound featuring a unique combination of functional groups, which makes it of interest in various scientific research fields. This compound belongs to a class of sulfonamide derivatives known for their diverse biological activities. The specific structure includes a triazaspirodecane core linked to a trimethoxybenzenesulfonyl group, which enhances its solubility and bioactivity.
Synthesis and Preparation
The synthesis of 3-propyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the triazaspirodecane core and the introduction of the trimethoxybenzenesulfonyl group. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification.
Synthesis Steps
-
Formation of the Triazaspirodecane Core: This involves the condensation of appropriate precursors under controlled conditions.
-
Introduction of the Trimethoxybenzenesulfonyl Group: This step typically involves a sulfonylation reaction.
Potential Applications Table
| Application Area | Description |
|---|---|
| Pain Reduction | Through receptor modulation |
| Inflammation Reduction | Similar to other sulfonamide derivatives |
| Therapeutic Efficacy | Enhanced by structural modifications |
Research Findings and Future Directions
While detailed research findings specific to 3-propyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are scarce, ongoing research into similar compounds highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects. Future studies should focus on elucidating the compound's mechanism of action and exploring its potential applications in medicine.
Future Research Directions
-
Mechanism of Action Studies: Investigating how the compound interacts with biological receptors.
-
Structural Modification Studies: Exploring how changes in the compound's structure affect its efficacy and safety.
Given the limited availability of specific information on 3-propyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, further research is necessary to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume